molecular formula C8H7NO2S B060917 [5-(2-Thienyl)-3-isoxazolyl]methanol CAS No. 194491-44-6

[5-(2-Thienyl)-3-isoxazolyl]methanol

Cat. No. B060917
CAS RN: 194491-44-6
M. Wt: 181.21 g/mol
InChI Key: HUAGDHXVPCSWLD-UHFFFAOYSA-N
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Description

[5-(2-Thienyl)-3-isoxazolyl]methanol (5-TIOM) is an organic compound belonging to a class of organic compounds known as isoxazoles. It is a small molecule that has been studied for its potential therapeutic applications in various fields of research. 5-TIOM has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. It has also been identified as a potential inhibitor of NF-κB, a transcription factor involved in inflammation.

Scientific Research Applications

  • Rotation Barriers and Hydrogenation in Aryl Systems : A study on the rotation barriers in aryl systems, including [2-(3-Methylthienyl)]di(1-adamantyl)methanol, found significant rotation barriers and differences in activation energy for syn→anti rotation in these alcohols and their deoxygenation products. This research provides insights into the molecular behavior of such compounds (Lomas, Lacroix, & Vaissermann, 1999).

  • Oximes in Reactions of Substituted Nitrothiophenes : The reactions of 5-substituted 2-nitrothiophenes with arylacetonitriles were studied, resulting in the formation of new 2-(hydroxyimino)-5-R-3(2H)-thienylideneacetonitriles. This finding suggests potential applications in synthesizing novel chemical structures (Rad et al., 2011).

  • Photochromic Compounds and Coordination Polymers : Research on 1,2-bis(2′-methyl-5′-(carboxylic acid)-3′-thienyl)perfluorocyclopentene, a compound related to [5-(2-Thienyl)-3-isoxazolyl]methanol, focused on its photochromic properties and the synthesis of its Co(II) coordination polymer. The study suggests applications in materials science, particularly in the development of photo-responsive materials (Han, Chen, Yu, & Guo, 2017).

  • Lipid Dynamics and Methanol's Effects : The impact of methanol on lipid dynamics was examined, highlighting its role as a solubilizing agent in biological and synthetic membranes. This research could have implications for understanding how solvents like methanol interact with compounds like this compound in biological systems (Nguyen et al., 2019).

  • RuCl3-catalyzed Reactions Using Methanol : A study explored the use of methanol as a hydrogen source and C1 synthon for selective N‐methylation of amines and transfer hydrogenation of nitroarenes. This research could inform the use of methanol in reactions involving isoxazolyl compounds (Sarki et al., 2021).

Mechanism of Action

Target of Action

The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .

Mode of Action

Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGDHXVPCSWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380175
Record name [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194491-44-6
Record name [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying [5-(2-Thienyl)-3-isoxazolyl]methanol in the context of Pseudomonas aeruginosa?

A: Pseudomonas aeruginosa is a gram-negative bacterium known for its resilience and ability to cause various infections, especially in individuals with compromised immune systems. FabA is an enzyme crucial for P. aeruginosa's fatty acid biosynthesis pathway, which is essential for bacterial survival and proliferation. The study investigates this compound as a potential inhibitor of P. aeruginosa FabA []. By understanding how this compound interacts with FabA, researchers aim to develop novel antibacterial agents targeting this pathway, potentially leading to new treatments for P. aeruginosa infections.

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